molecular formula C19H22N2O2 B2668764 2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole CAS No. 871552-99-7

2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole

Cat. No.: B2668764
CAS No.: 871552-99-7
M. Wt: 310.397
InChI Key: FEKRAAFGAUGVTA-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole class. This compound is characterized by the presence of a benzodiazole ring substituted with a 3,4-dimethoxyphenylmethyl group and a propyl group. Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenylmethyl Group: The 3,4-dimethoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Propyl Group: The propyl group can be introduced through a nucleophilic substitution reaction, where a propyl halide reacts with the benzodiazole derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring or the methoxy groups, resulting in the formation of dihydrobenzodiazole or demethylated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Quinone derivatives and other oxidized products.

    Reduction: Dihydrobenzodiazole and demethylated derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used as a probe to study biological pathways and molecular interactions involving benzodiazole derivatives.

    Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, among others.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole: Lacks the propyl group, which may affect its biological activity and chemical properties.

    2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole: Contains an ethyl group instead of a propyl group, leading to differences in steric and electronic effects.

    2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole: Contains a methyl group instead of a propyl group, which may influence its reactivity and interactions.

Uniqueness

2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole is unique due to the presence of the propyl group, which can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural feature may also influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3/h5-10,12H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKRAAFGAUGVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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